1-(2,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
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Overview
Description
1-(2,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
The synthesis of 1-(2,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethylbenzaldehyde and 2-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride results in alcohols.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, the compound is studied for its potential antimicrobial, anti-inflammatory, and anticancer properties. It is used in assays to evaluate its biological activity against different cell lines and microorganisms.
Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one can be compared with other chalcones and related compounds. Similar compounds include:
1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one: This compound lacks the fluorine atom on the phenyl ring, which may result in different chemical and biological properties.
1-(2-Fluorophenyl)-3-phenylprop-2-en-1-one: This compound lacks the dimethyl groups on the phenyl ring, which may affect its reactivity and biological activity.
1-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one: This compound has the fluorine atom at a different position on the phenyl ring, which may influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO/c1-12-7-9-15(13(2)11-12)17(19)10-8-14-5-3-4-6-16(14)18/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJTVBZXIHTZIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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